N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate
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Overview
Description
N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate is a chemical compound with the molecular formula C46H91N5O4. It is known for its unique structure, which includes two stearamide groups connected by an ethyleneimine bridge. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate typically involves the reaction of stearic acid with ethyleneimine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bonds. The reaction mixture is then neutralized with acetic acid to obtain the monoacetate form of the compound .
Industrial Production Methods
In industrial settings, the production of N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The stearamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and protein binding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate involves its interaction with molecular targets such as proteins and cell membranes. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. The ethyleneimine bridge plays a crucial role in facilitating these interactions by providing flexibility and stability to the compound .
Comparison with Similar Compounds
Similar Compounds
- N,N’-[iminobis(ethyleneiminoethylene)]distearamide
- N,N’-[iminobis(ethyleneiminoethylene)]diacetamide
- N,N’-[iminobis(ethyleneiminoethylene)]dipalmitamide
Uniqueness
N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate is unique due to its monoacetate form, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications where high solubility and reactivity are required .
Properties
CAS No. |
84215-60-1 |
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Molecular Formula |
C46H91N5O4 |
Molecular Weight |
778.2 g/mol |
IUPAC Name |
acetic acid;N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C44H87N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h41-42,47H,3-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4) |
InChI Key |
NQLCZAYQYDNWJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCCCCCC)N1CC1)N2CC2.CC(=O)O |
Origin of Product |
United States |
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